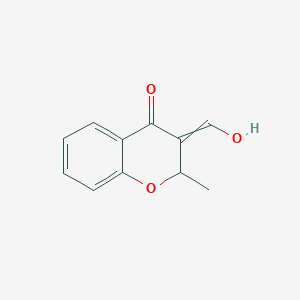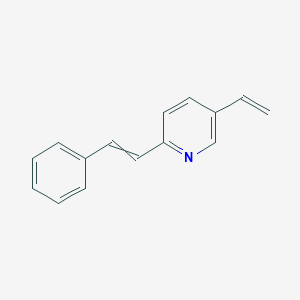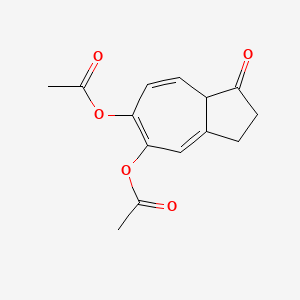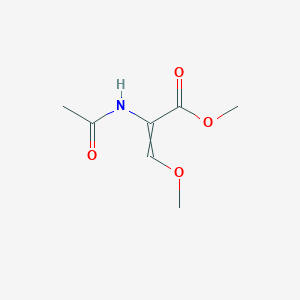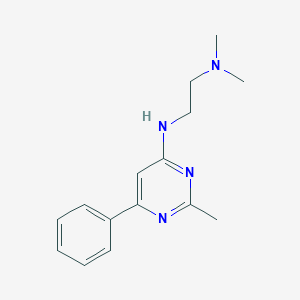
N~1~,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine is an organic compound that features a pyrimidine ring substituted with a phenyl group and a dimethylated ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 2-methyl-6-phenylpyrimidine with N,N-dimethylethylenediamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N~1~,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: A related compound with similar structural features but different functional groups.
N,N,N’,N’-Tetramethylethylenediamine: Another similar compound used as a ligand and catalyst in various chemical reactions.
Uniqueness
N~1~,N~1~-Dimethyl-N~2~-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both dimethyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
90185-71-0 |
|---|---|
Formule moléculaire |
C15H20N4 |
Poids moléculaire |
256.35 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(2-methyl-6-phenylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20N4/c1-12-17-14(13-7-5-4-6-8-13)11-15(18-12)16-9-10-19(2)3/h4-8,11H,9-10H2,1-3H3,(H,16,17,18) |
Clé InChI |
NLMIXIQOSCLQSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)NCCN(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


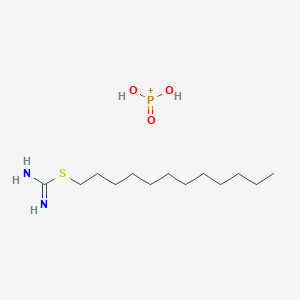
![Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate](/img/structure/B14364297.png)
![4-Hydroxy-3,5-bis[(4-hydroxyanilino)methyl]benzoic acid](/img/structure/B14364303.png)

![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)


![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
